8(14)-Dehydro Norgestrel

Analytical Method Development Impurity Profiling Pharmaceutical Quality Control

8(14)-Dehydro Norgestrel (CAS 110785-09-6, C₂₁H₂₆O₂, MW 310.44) is a structurally defined impurity of the synthetic progestins norgestrel and levonorgestrel, designated as Levonorgestrel EP Impurity A and Norgestrel EP Impurity A. Unlike the parent API which contains a single 4-ene-3-oxo moiety, this compound features an additional, non-conjugated double bond at the 8(14) position, imparting distinct physicochemical and spectroscopic properties that are essential for its role as a specific, resolvable marker in analytical methods.

Molecular Formula C21H26O2
Molecular Weight 310.437
CAS No. 110785-09-6
Cat. No. B588255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8(14)-Dehydro Norgestrel
CAS110785-09-6
Synonyms(+/-)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one
Molecular FormulaC21H26O2
Molecular Weight310.437
Structural Identifiers
SMILESCCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O
InChIInChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20+,21-/m0/s1
InChIKeyPIGNQOCLJHWTGZ-NLEAXPPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8(14)-Dehydro Norgestrel (CAS 110785-09-6): A Critical Analytical Reference Standard for Norgestrel/Levonorgestrel Impurity Profiling and Method Validation


8(14)-Dehydro Norgestrel (CAS 110785-09-6, C₂₁H₂₆O₂, MW 310.44) is a structurally defined impurity of the synthetic progestins norgestrel and levonorgestrel, designated as Levonorgestrel EP Impurity A and Norgestrel EP Impurity A [1][2]. Unlike the parent API which contains a single 4-ene-3-oxo moiety, this compound features an additional, non-conjugated double bond at the 8(14) position, imparting distinct physicochemical and spectroscopic properties that are essential for its role as a specific, resolvable marker in analytical methods [3]. Its primary commercial and scientific utility lies in its function as a fully characterized reference standard for the identification, quantification, and control of this specific impurity during pharmaceutical development, manufacturing, and quality control in accordance with pharmacopeial guidelines (EP/USP) [1].

Why Generic 'Progestin Impurity' Substitution Is Inadequate for Robust Method Validation and Regulatory Compliance


The term 'progestin impurity' is not a single, interchangeable entity; a reference standard must be a chemical match for the specific impurity it purports to represent. Substituting 8(14)-Dehydro Norgestrel with a different norgestrel-related compound (e.g., 6(7)-dehydro norgestrel, 16β-hydroxy norgestrel) or an unrelated progestin standard introduces critical errors in analytical method development, leading to inaccurate retention time mapping, incorrect quantification of impurity levels in API batches, and potential failure of regulatory submission due to non-compliance with pharmacopeial monographs which specify this impurity as 'Impurity A' [1][2]. The compound's unique spectroscopic signature, particularly its distinct UV hypsochromic shift and mass fragmentation pattern, is essential for its definitive identification in complex matrices; a generic alternative cannot provide this level of specificity, undermining the reliability of stability studies, forced degradation assessments, and batch release testing [3].

Quantitative Differentiation of 8(14)-Dehydro Norgestrel: Direct Analytical and Structural Comparisons vs. Norgestrel and Alternative Impurities


HPLC Retention Time and UV Spectral Differentiation from Norgestrel

In reversed-phase high-performance liquid chromatography (RP-HPLC), 8(14)-Dehydro Norgestrel is well-resolved from the parent drug, norgestrel. It is detected at a relative retention time (RRT) of 0.90 compared to norgestrel, providing a clear analytical window for its quantification [1]. The UV spectrum recorded via diode-array detection (DAD) for this impurity shows an intense absorption maximum at approximately 236 nm, which is characteristic of the 4-ene-3-oxo chromophore. However, compared to the UV peak of norgestrel, the impurity's peak exhibits a distinct hypsochromic (blue) shift and broadening [1][2]. This unique combination of RRT and UV spectral distortion is not observed for other common norgestrel impurities like norethisterone, enabling its unequivocal identification in a single HPLC-DAD run without the immediate need for mass spectrometry [1][3].

Analytical Method Development Impurity Profiling Pharmaceutical Quality Control

Definitive Structural Confirmation via Mass Spectrometry (MS) and 13C NMR vs. Norgestrel

The molecular weight (MW) of 8(14)-Dehydro Norgestrel is 310.44 g/mol, which is 2 mass units less than norgestrel (MW 312.45 g/mol), directly corresponding to the addition of one double bond (dehydrogenation) . This difference is clearly observed in mass spectrometry (MS), where the impurity shows a molecular ion peak at m/z 310, contrasting with norgestrel's m/z 312 [1]. Furthermore, 13C NMR spectroscopy provides definitive proof of the double bond's location. A direct comparison of the 13C chemical shifts of the impurity with those of norgestrel, using 2D NMR techniques, specifically confirmed the double bond at the 8(14) position, ruling out alternative locations such as 8(9) or 9(10) [1]. This level of structural specificity is not provided by other process-related impurities like 6(7)-dehydro norgestrel (CAS 51087-61-7), which has the same molecular formula (C21H26O2) and MW but a different double bond location [2].

Structural Elucidation Spectroscopy Impurity Identification

Regulatory Designation as a Specific EP Impurity A

8(14)-Dehydro Norgestrel is not merely a generic impurity but is codified as 'Impurity A' in the European Pharmacopoeia (EP) monograph for Levonorgestrel, and is also recognized in USP monographs [1]. Its use is mandated for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation of norgestrel/levonorgestrel-containing products [2]. The standard is supplied with detailed characterization data (including COA, HPLC, NMR, MS) that is compliant with regulatory guidelines, ensuring traceability and acceptance of data in Abbreviated New Drug Applications (ANDAs) and other regulatory submissions [1][3].

Regulatory Compliance Pharmacopeial Standards ANDA Submissions

Source and Process Specificity as a Synthetic Byproduct

8(14)-Dehydro Norgestrel is a specific synthetic side product formed during one of the hydrogenation reactions in the synthesis of norgestrel/levonorgestrel [1]. Its formation is linked to incomplete or side reactions during reduction steps, and its presence is therefore a direct indicator of process control [2]. This is in contrast to other impurities, such as 16β-hydroxy norgestrel, which is a major human metabolite [3]. This process-related origin means its levels can be controlled and monitored during manufacturing, making it a critical marker for process validation and for demonstrating batch-to-batch consistency in API production.

Synthetic Chemistry Process Development Impurity Origin

Purity Specification: Typical 95% Assay for Quantitative Use

For its intended use as a reference standard, 8(14)-Dehydro Norgestrel is typically supplied with a guaranteed minimum purity of 95%, as specified by multiple reputable suppliers . This purity level is sufficient for its use as a standard in HPLC and LC-MS methods for quantifying this impurity at low levels in API batches, where ICH guidelines typically require identification and quantification of impurities at levels of 0.1% or 0.15% depending on the daily dose [1]. The 95% purity is a practical and cost-effective specification that balances the need for analytical accuracy with the economic realities of sourcing a niche impurity standard, especially when compared to the significantly higher purity (>99%) required for the primary API reference standard.

Reference Material Purity Quantitative Analysis Quality Control

Defined Application Scenarios for Procuring 8(14)-Dehydro Norgestrel Based on Its Specific Evidence Profile


Scenario 1: Developing and Validating a Stability-Indicating HPLC Method for Norgestrel API

An analytical development laboratory needs to establish a method for quantifying all known impurities in a norgestrel drug substance batch. Procuring 8(14)-Dehydro Norgestrel is essential to serve as the specific reference standard for EP Impurity A. Its known relative retention time (RRT 0.90) and distinct UV spectral features (hypsochromic shift) are used to establish system suitability criteria, confirm peak identity in chromatograms of test samples, and determine the limit of quantification (LOQ) for this specific impurity [1][2]. Without this exact standard, the method would not be validated for this critical impurity, jeopardizing regulatory filing.

Scenario 2: Conducting Forced Degradation Studies to Establish Degradation Pathways

During pharmaceutical development, forced degradation (stress testing) of norgestrel API is performed under oxidative, thermal, and photolytic conditions. While 8(14)-Dehydro Norgestrel is a process impurity, its use as a reference marker is critical to differentiate between synthetic byproducts and true degradation products formed under stress. By spiking the standard into stressed samples, analysts can confirm that any peak with an RRT of 0.90 is pre-existing process impurity and not a new degradation product, ensuring the degradation pathways are correctly identified and mass balance is accurately calculated [3].

Scenario 3: Preparing a Co-crystal or Batch Spiking Solution for an Abbreviated New Drug Application (ANDA) Submission

A generic drug manufacturer is preparing an ANDA for a levonorgestrel-containing product. To demonstrate control of the impurity profile, they must show that their API and finished product contain impurity A (8(14)-Dehydro Norgestrel) at levels no higher than those found in the Reference Listed Drug (RLD) or within ICH qualification thresholds. Procuring a well-characterized, EP-designated reference standard is mandatory for preparing accurate spiked solutions at specification levels (e.g., 0.1-0.5% w/w) to validate the accuracy and precision of the analytical method used for batch release and stability testing [4].

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